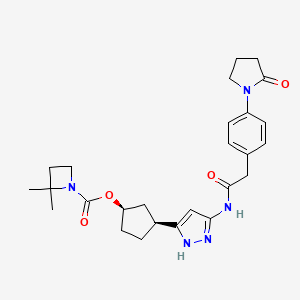
Cdk2/mdm2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk2/mdm2-IN-1 is a novel small-molecule compound that functions as a dual inhibitor of cell cycle-dependent kinase 2 (CDK2) and murine double minute 2 (MDM2). CDK2 is a kinase involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, while MDM2 is a negative regulator of the tumor suppressor protein p53. By inhibiting both CDK2 and MDM2, this compound exhibits potent antitumor activity .
Preparation Methods
The synthesis of Cdk2/mdm2-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound are still under development, with a focus on optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Cdk2/mdm2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Cdk2/mdm2-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool for studying the mechanisms of CDK2 and MDM2 inhibition and their roles in cell cycle regulation and tumorigenesis.
Biology: In biological research, this compound is used to investigate the effects of dual inhibition of CDK2 and MDM2 on cell proliferation, apoptosis, and DNA damage response.
Medicine: The compound has shown promise as a potential antitumor agent, particularly in cancers with overexpression of CDK2 and MDM2.
Mechanism of Action
Cdk2/mdm2-IN-1 exerts its effects by inhibiting the activities of CDK2 and MDM2. CDK2 inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 phase to the S phase. MDM2 inhibition leads to the stabilization and activation of p53, a tumor suppressor protein that induces cell cycle arrest and apoptosis in response to DNA damage .
The molecular targets of this compound include the ATP-binding site of CDK2 and the p53-binding domain of MDM2. By binding to these sites, the compound effectively inhibits the kinase activity of CDK2 and the ubiquitin ligase activity of MDM2, leading to the accumulation of p53 and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Cdk2/mdm2-IN-1 is unique in its dual inhibition of CDK2 and MDM2, which distinguishes it from other compounds that target only one of these proteins. Similar compounds include:
Roscovitine: A CDK2 inhibitor that does not target MDM2.
Nutlin-3: An MDM2 inhibitor that does not target CDK2.
Palbociclib: A CDK4/6 inhibitor that does not target CDK2 or MDM2
The dual inhibition of CDK2 and MDM2 by this compound provides a synergistic effect, making it a more potent antitumor agent compared to compounds that target only one of these proteins .
Properties
Molecular Formula |
C26H33N5O4 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
[(1R,3S)-3-[3-[[2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]-1H-pyrazol-5-yl]cyclopentyl] 2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-26(2)11-13-31(26)25(34)35-20-10-7-18(15-20)21-16-22(29-28-21)27-23(32)14-17-5-8-19(9-6-17)30-12-3-4-24(30)33/h5-6,8-9,16,18,20H,3-4,7,10-15H2,1-2H3,(H2,27,28,29,32)/t18-,20+/m0/s1 |
InChI Key |
DGNKKWXKWJHFOS-AZUAARDMSA-N |
Isomeric SMILES |
CC1(CCN1C(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC(=O)CC4=CC=C(C=C4)N5CCCC5=O)C |
Canonical SMILES |
CC1(CCN1C(=O)OC2CCC(C2)C3=CC(=NN3)NC(=O)CC4=CC=C(C=C4)N5CCCC5=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


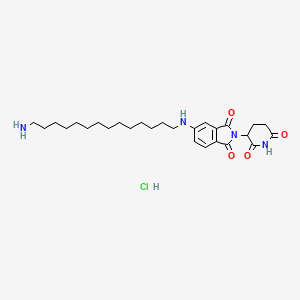
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)


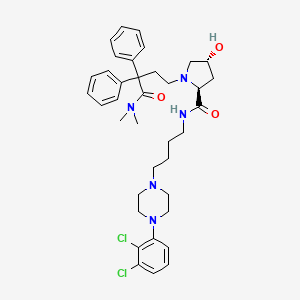
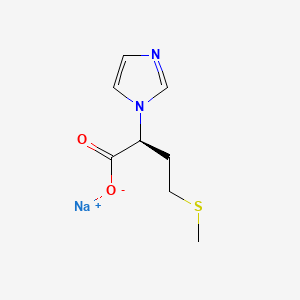
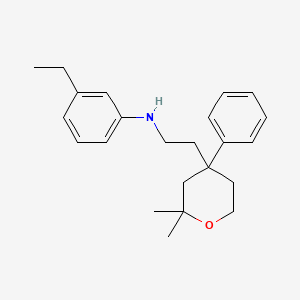
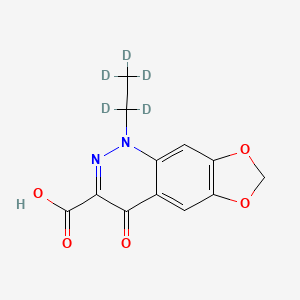

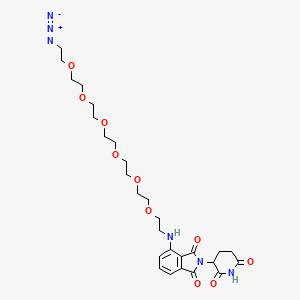
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)


